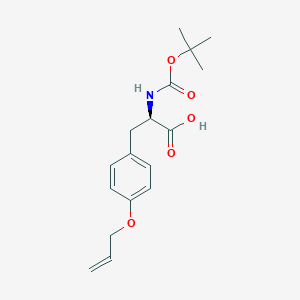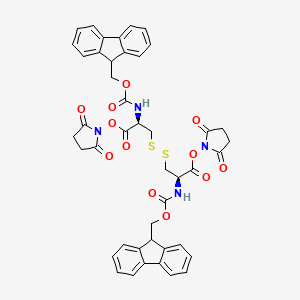
(Fmoc-Cys-OSu)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2, commonly referred to as (Fmoc-Cys-OSu)2, is a derivative of cysteine used in peptide synthesis. This compound is particularly valuable in the field of solid-phase peptide synthesis due to its ability to protect the sulfhydryl group of cysteine, preventing unwanted side reactions during peptide chain elongation.
Mechanism of Action
Target of Action
The primary target of (Fmoc-Cys-OSu)2 is the α-amino group of amino acids in peptide synthesis . The Fmoc group, short for fluorenylmethyloxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
This compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of this compound affects the peptide synthesis pathway . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its chemical stability . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . Ring opening and rearrangement of fmoc-osu, which is used for fmoc introduction, results in the formation of β-alanyl impurities .
Result of Action
The result of the action of this compound is the synthesis of peptides . Insertion of Cys residues into a sequence allows selective deprotection of the thiol group on the solid phase, enabling either modification of Cys residues or on-resin disulfide bridge formation . The presence of β-alanyl impurities leads to insertion of additional β-alanine residue or β-alanine instead of the target amino acid into the peptide .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . The Fmoc group is readily removed after ligation by short exposure (<7 min) to 20% piperidine at pH 11 in aqueous conditions at room temperature . Subsequent native chemical ligation reactions can be performed in the presence of piperidine in the same solution at pH 7 .
Biochemical Analysis
Biochemical Properties
(Fmoc-Cys-OSu)2 interacts with various biomolecules in biochemical reactions. It is used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . This compound plays a crucial role in the formation of methylsulphinylalkyl glucosinolates .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely determined by its role in peptide synthesis. The Fmoc group’s removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin , which influences cell function.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a protecting group in peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . It is rapidly removed by base , allowing for further reactions in the peptide synthesis process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound over time are related to its stability and degradation. The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with various enzymes in this process, particularly those involved in the introduction and removal of the Fmoc group .
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytosol, given that Fmoc GS-OX1, a related compound, has been identified as a cytosolic protein
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide . This reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent oxidation. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often involves rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 undergoes several types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Oxidation and Reduction: The sulfhydryl group of cysteine can undergo oxidation to form disulfide bonds, which are crucial in the formation of the secondary and tertiary structures of peptides and proteins.
Common Reagents and Conditions
Nucleophiles: Amines are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and iodine are often used to oxidize the sulfhydryl group to form disulfide bonds.
Reducing Agents: Dithiothreitol and tris(2-carboxyethyl)phosphine are used to reduce disulfide bonds back to sulfhydryl groups.
Major Products Formed
The major products formed from these reactions include:
Peptides with Amide Bonds: Formed through substitution reactions with amines.
Disulfide-Bonded Peptides: Formed through the oxidation of the sulfhydryl group.
Scientific Research Applications
(9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function by enabling the synthesis of peptides with specific sequences and modifications.
Medicine: Plays a role in the development of peptide-based therapeutics and diagnostics.
Industry: Used in the production of peptide-based materials and nanostructures for various applications.
Comparison with Similar Compounds
Similar Compounds
9-fluorenylmethyloxycarbonyl-cysteine-4-methoxytrityl ester (Fmoc-Cys(Mmt)-OH): Another cysteine derivative used in peptide synthesis, offering higher acid sensitivity compared to (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2.
9-fluorenylmethyloxycarbonyl-cysteine-2,4-dimethoxyphenyl ester (Fmoc-Cys(Dmp)-OH): Provides an alternative protecting group strategy with different deprotection conditions.
Uniqueness
The uniqueness of (9-fluorenylmethyloxycarbonyl-cysteine-N-hydroxysuccinimide ester)2 lies in its dual functionality, combining the protective properties of the 9-fluorenylmethyloxycarbonyl group with the reactivity of the N-hydroxysuccinimide ester. This makes it a versatile and efficient reagent for peptide synthesis, particularly in the formation of complex peptides with multiple disulfide bonds.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRWVOZABQSEGS-ZPGRZCPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38N4O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
878.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
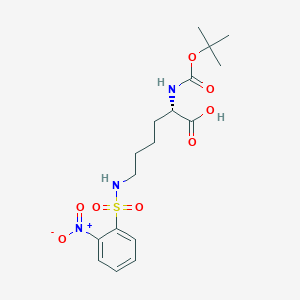
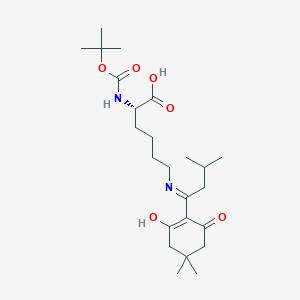
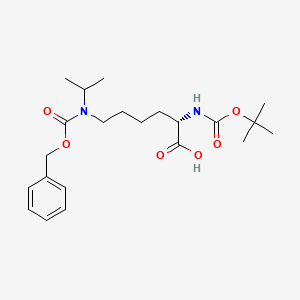
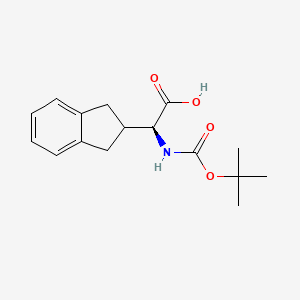

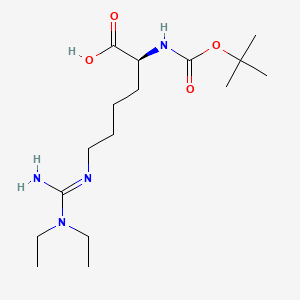
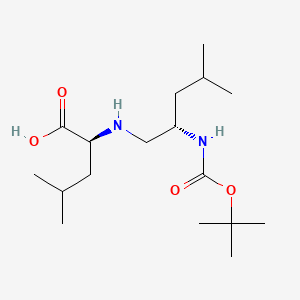
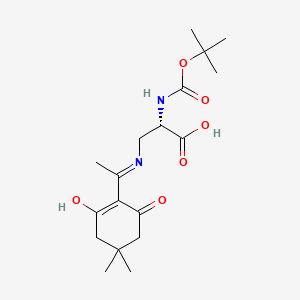
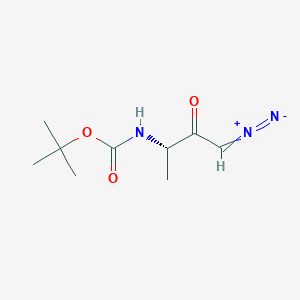
![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)

